molecular formula C26H24FN5O3S B2939786 N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide CAS No. 393840-79-4

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2939786
CAS No.: 393840-79-4
M. Wt: 505.57
InChI Key: JSGPVACIJLFGEC-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with:

  • 4-(m-tolyl) group: A methyl-substituted phenyl ring enhancing hydrophobicity.
  • Thioether linkage: A sulfur atom connecting the triazole to a 2-((4-fluorophenyl)amino)-2-oxoethyl moiety, which introduces an electron-withdrawing fluorophenyl group.

While direct biological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive triazole derivatives reported in the literature, such as antimicrobial, anticancer, or enzyme-targeting agents .

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3S/c1-17-6-5-7-20(14-17)32-23(15-28-25(34)21-8-3-4-9-22(21)35-2)30-31-26(32)36-16-24(33)29-19-12-10-18(27)11-13-19/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGPVACIJLFGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a triazole ring and methoxybenzamide moiety, which contribute to its biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C26H24FN5O3S. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits anticancer , antifungal , and antibacterial properties:

  • Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, analogs of this compound have demonstrated efficacy against nervous system cancers.
  • Antifungal and Antibacterial Properties : The triazole ring is known for its antifungal activity, while similar compounds have shown antibacterial effects. The compound's structural features may enhance these activities.
  • Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance. Molecular docking studies suggest it could bind effectively to targets like VEGFR-2 and AKT, which are crucial in cancer signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring.
  • Introduction of the methoxybenzamide moiety.
  • Coupling reactions to integrate the fluorophenyl and thioether groups.

Careful control of reaction conditions is essential for achieving high yields and purity.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study Findings
Study A (2023)Demonstrated significant anticancer activity against liver cell carcinoma with IC50 values indicating potent inhibition of cell proliferation .
Study B (2023)Investigated the antimicrobial properties and found moderate activity against various bacterial strains.
Study C (2023)Explored the interaction with carbonic anhydrase isoforms, revealing potential for further therapeutic applications .

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound 8a ()
  • Structure : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.
  • Key Differences : Replaces the triazole with a thiadiazole ring and includes a pyridinyl-acetyl group instead of the thioether-fluorophenyl chain.
  • Properties : Higher molecular weight (414.49 g/mol) and melting point (290°C) compared to the target compound, likely due to the rigid pyridine-thiadiazole system .
Compounds [10–15] ()
  • Structure : S-Alkylated 1,2,4-triazoles with sulfonylphenyl and difluorophenyl groups.
  • Key Similarities : Share the triazole-thioether linkage but differ in substituents (e.g., sulfonyl vs. methoxybenzamide).
Compound 12 ()
  • Structure : 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide.
  • Key Differences : Uses a benzyl-phenyl triazole and para-methoxyacetamide, contrasting with the target’s m-tolyl and ortho-methoxybenzamide groups.
  • Implications : The para-methoxy group may improve solubility compared to the ortho-substituted derivative in the target compound .

Functional Group Variations

Fluorophenyl vs. Non-Fluorinated Analogues
  • The 4-fluorophenyl group in the target compound increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs like Compound 8c (), which features a phenylnicotinate ester .
Methoxybenzamide Positioning
  • The ortho-methoxy group in the target compound may sterically hinder binding interactions compared to para-methoxy derivatives (e.g., Compound 34 in ), which exhibit enhanced planarity for π-π stacking .

Physicochemical and Spectral Properties

Property Target Compound Compound 8a () Compounds [10–15] ()
Core Structure 1,2,4-Triazole 1,3,4-Thiadiazole 1,2,4-Triazole
Key Substituents m-Tolyl, Fluorophenyl, o-OMe Pyridinyl-acetyl, Benzamide Sulfonylphenyl, Difluorophenyl
IR Absorption Expected C=O (~1660 cm⁻¹) 1679, 1605 cm⁻¹ (2 C=O) C=S (~1247–1255 cm⁻¹)
Molecular Weight ~495 g/mol (estimated) 414.49 g/mol 444–506 g/mol

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